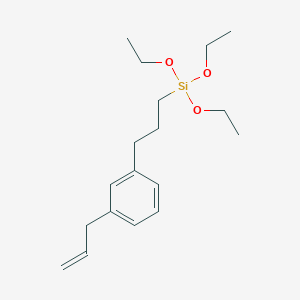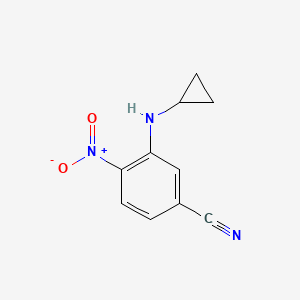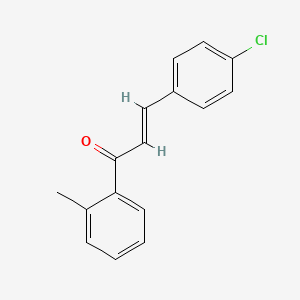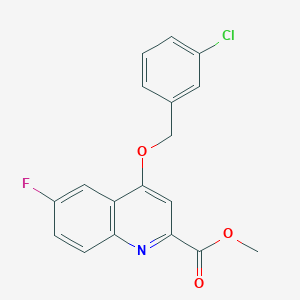
(4'-Chlorobiphenyl-2-yl)-acetonitrile
概要
説明
(4’-Chlorobiphenyl-2-yl)-acetonitrile is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety, which is further connected to a biphenyl structure with a chlorine atom at the 4’ position. The molecular formula of (4’-Chlorobiphenyl-2-yl)-acetonitrile is C14H10ClN, and it has a molecular weight of approximately 227.69 g/mol.
作用機序
Target of Action
The primary targets of (4’-Chlorobiphenyl-2-yl)-acetonitrile are currently unknown. This compound is a derivative of biphenyl, which is a common structure in many pharmaceuticals and environmental contaminants . .
Pharmacokinetics
The metabolism and excretion of this compound would depend on various factors including its interactions with metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of (4’-Chlorobiphenyl-2-yl)-acetonitrile are not well documented. The effects would depend on the compound’s specific targets and the nature of its interactions with these targets. Given the lack of information, it is difficult to predict the potential effects of this compound .
Action Environment
The action, efficacy, and stability of (4’-Chlorobiphenyl-2-yl)-acetonitrile can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment within the body. For instance, the compound’s action may be affected by its concentration, the presence of target molecules, and the presence of other interacting molecules .
生化学分析
Biochemical Properties
(4’-Chlorobiphenyl-2-yl)-acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme succinate dehydrogenase, where it acts as an inhibitor. This interaction disrupts the normal function of the enzyme, leading to alterations in cellular respiration processes . Additionally, (4’-Chlorobiphenyl-2-yl)-acetonitrile can bind to other proteins, affecting their structure and function, which can have downstream effects on various metabolic pathways.
Cellular Effects
The effects of (4’-Chlorobiphenyl-2-yl)-acetonitrile on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of succinate dehydrogenase by (4’-Chlorobiphenyl-2-yl)-acetonitrile leads to a decrease in ATP production, which can affect energy-dependent cellular processes. Moreover, changes in gene expression induced by this compound can result in altered protein synthesis and cellular responses to environmental stimuli .
Molecular Mechanism
At the molecular level, (4’-Chlorobiphenyl-2-yl)-acetonitrile exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the electron transport chain in mitochondria. This inhibition leads to a reduction in ATP production and an increase in reactive oxygen species (ROS) levels, which can cause oxidative stress and damage to cellular components . Additionally, (4’-Chlorobiphenyl-2-yl)-acetonitrile may interact with other enzymes and proteins, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4’-Chlorobiphenyl-2-yl)-acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4’-Chlorobiphenyl-2-yl)-acetonitrile can degrade over time, leading to a decrease in its inhibitory effects on succinate dehydrogenase. Prolonged exposure to the compound can result in cumulative damage to cellular components, affecting cell viability and function .
Dosage Effects in Animal Models
The effects of (4’-Chlorobiphenyl-2-yl)-acetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of succinate dehydrogenase and other enzymes. Threshold effects have been observed, where a certain concentration of (4’-Chlorobiphenyl-2-yl)-acetonitrile is required to elicit a measurable response. At high doses, toxic or adverse effects, such as oxidative stress and cellular damage, can occur .
Metabolic Pathways
(4’-Chlorobiphenyl-2-yl)-acetonitrile is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. This interaction affects the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to changes in metabolic flux and metabolite levels. The compound may also interact with other enzymes and cofactors, further influencing metabolic processes and cellular energy production .
Transport and Distribution
Within cells and tissues, (4’-Chlorobiphenyl-2-yl)-acetonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s hydrophobic nature allows it to readily cross cell membranes and accumulate in lipid-rich regions, such as the mitochondrial membrane, where it exerts its inhibitory effects on succinate dehydrogenase .
Subcellular Localization
The subcellular localization of (4’-Chlorobiphenyl-2-yl)-acetonitrile is primarily within the mitochondria, where it inhibits succinate dehydrogenase. This localization is facilitated by the compound’s hydrophobic properties and its ability to interact with mitochondrial membranes. The inhibition of succinate dehydrogenase within the mitochondria leads to disruptions in cellular respiration and energy production, affecting overall cell function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Chlorobiphenyl-2-yl)-acetonitrile typically involves the reaction of 4-chlorobiphenyl with acetonitrile in the presence of a suitable catalyst. One common method is the Friedel-Crafts acylation reaction, where 4-chlorobiphenyl is treated with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (4’-Chlorobiphenyl-2-yl)-acetonitrile may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(4’-Chlorobiphenyl-2-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chlorine atom at the 4’ position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
(4’-Chlorobiphenyl-2-yl)-acetonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
4-Chlorobiphenyl: A monochlorobiphenyl with a chlorine atom at the 4 position.
2-Chloro-N-(4’-chlorobiphenyl-2-yl)nicotinamide (Boscalid): A fungicide with a similar biphenyl structure and a nitrile group.
4’-Chlorobiphenyl-2-ol: A biphenyl derivative with a hydroxyl group at the 2 position.
Uniqueness
(4’-Chlorobiphenyl-2-yl)-acetonitrile is unique due to the presence of both a nitrile group and a chlorine atom on the biphenyl structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
特性
IUPAC Name |
2-[2-(4-chlorophenyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-7-5-12(6-8-13)14-4-2-1-3-11(14)9-10-16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVLIJUWYYLDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















